

Fundamental Properties and Molecular Characteristics

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Compound of Interest

Compound Name: 2-Methylpentane-d14

CAS No.: 284487-65-6

Cat. No.: B1368666

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2-Methylpentane-d14, also known as isohexane-d14, is the fully deuterated isotopologue of 2-methylpentane (isohexane). In this compound, all 14 hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic substitution imparts a significant mass shift without altering the fundamental chemical structure or reactivity, making it an invaluable tool in various analytical and metabolic studies. The non-deuterated form, 2-methylpentane, is a branched-chain alkane and a structural isomer of hexane.^[1]

The core value of **2-Methylpentane-d14** lies in its physical and chemical near-identity to its hydrogenous counterpart, distinguished primarily by its increased mass. This property is the cornerstone of its application as an internal standard and a tracer in complex biological and chemical systems.

Comparative Molecular Profile

The key identifiers and properties of **2-Methylpentane-d14** are summarized below in comparison to its non-deuterated analog.

Property	2-Methylpentane-d14	2-Methylpentane (Isohexane)	Rationale for Significance
Molecular Formula	C ₆ D ₁₄ [2]	C ₆ H ₁₄ [1][3][4]	The substitution of deuterium (D) for protium (¹ H) is the defining feature, leading to a significant mass difference.
Linear Formula	CD ₃ CD ₂ CD ₂ CD(CD ₃) ₂ [5]	CH ₃ CH ₂ CH ₂ CH(CH ₃) ₂	Illustrates the precise location of isotopic labels on the carbon skeleton.
Molecular Weight	100.26 g/mol [2][6][7]	86.18 g/mol [3]	The +14 mass unit shift is easily resolved by mass spectrometry, enabling clear differentiation from the native compound.
CAS Number	284487-65-6[6]	107-83-5[4]	A unique identifier for unambiguous substance registration and tracking.
IUPAC Name	1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane[7]	2-Methylpentane[4]	The systematic name precisely describes the deuteration pattern.
Boiling Point	62 °C (lit.)[5]	60-62 °C[1]	Minimal change in boiling point indicates similar intermolecular forces and chromatographic behavior.
Density	0.760 g/mL at 25 °C	0.653 g/mL at 25 °C[1]	The increased mass of deuterium results in

a higher density.

Refractive Index
(n_{20/D})

1.371 (lit.)^[5]

1.371^[1]

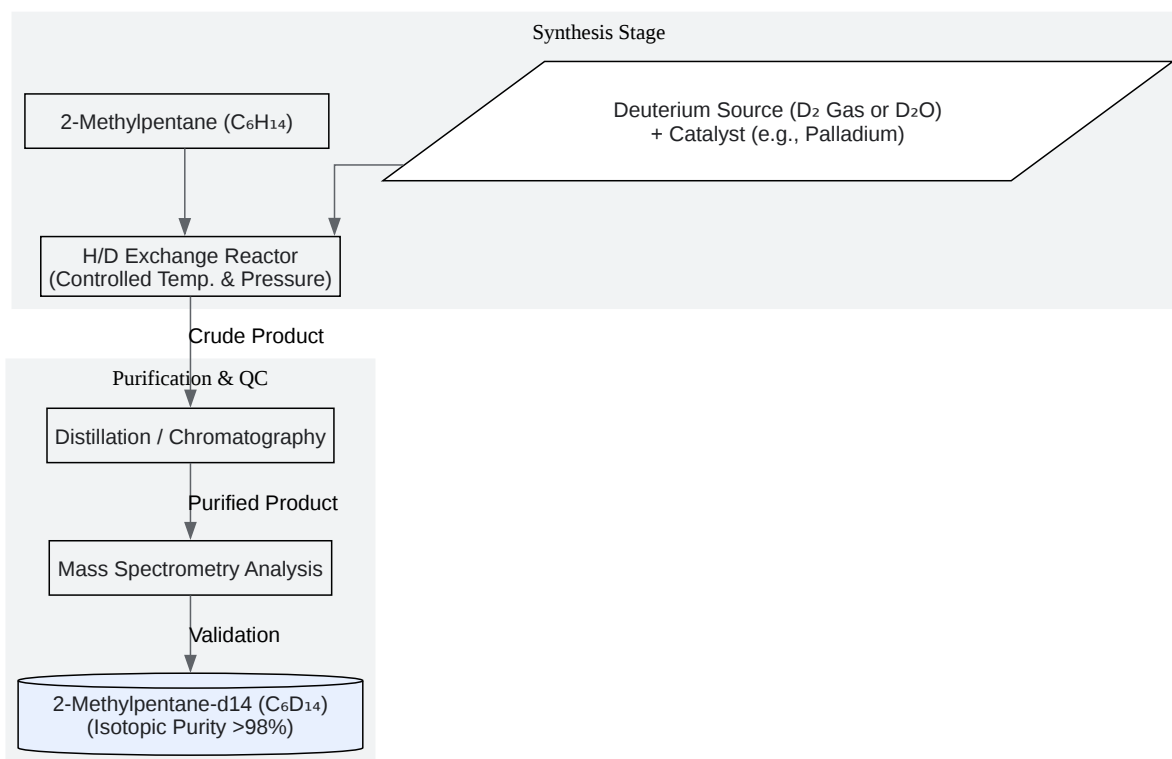
The virtually identical refractive index reinforces the similarity in electronic structure and polarity.

Synthesis and Quality Control: A Self-Validating System

The synthesis of deuterated hydrocarbons like **2-Methylpentane-d₁₄** is a precise process aimed at achieving high levels of isotopic enrichment. While specific proprietary methods may vary, the foundational approach often involves catalytic hydrogen-deuterium (H/D) exchange reactions.

Conceptual Synthesis Workflow

A common strategy involves exposing the parent compound (2-methylpentane) to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a catalyst. This process facilitates the stepwise replacement of hydrogen atoms with deuterium.



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Caption: Conceptual workflow for the synthesis of **2-Methylpentane-d₁₄**.

Trustworthiness through Validation: Isotopic Purity

The utility of **2-Methylpentane-d₁₄** is directly proportional to its isotopic purity. Commercial-grade material typically specifies a minimum of 98 atom % D.[6] This ensures that the

contribution from partially deuterated species is minimal, which is critical for quantitative accuracy.

Experimental Protocol: Verification of Isotopic Purity by Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the **2-Methylpentane-d14** standard in a volatile organic solvent (e.g., hexane). Prepare a similar solution of non-deuterated 2-methylpentane.
- **Instrumentation:** Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the analyte from any potential impurities, while the MS provides mass information.
- **Analysis:**
 - Inject the 2-methylpentane standard to determine its retention time and record its mass spectrum. The molecular ion peak ($[M]^+$) will be observed at an m/z (mass-to-charge ratio) of 86.[8]
 - Inject the **2-Methylpentane-d14** sample.
- **Data Interpretation:**
 - Confirm the sample elutes at the same retention time as the non-deuterated standard.
 - Analyze the mass spectrum. The molecular ion peak for the fully deuterated compound should be at m/z 100 ($[M+14]^+$).
 - The isotopic purity is determined by comparing the abundance of the m/z 100 ion to the sum of abundances of all isotopic variants (e.g., m/z 99 for d13, m/z 98 for d12, etc.). The base peak for the fragmentation of 2-methylpentane is typically m/z 43; for the deuterated version, a corresponding shift would be expected.[8]

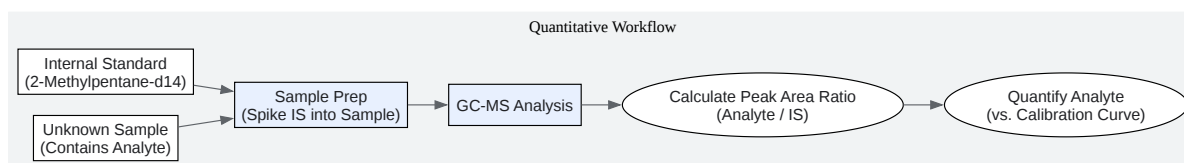
Field-Proven Applications in Scientific Research

The unique properties of **2-Methylpentane-d14** make it a versatile tool, particularly in mass spectrometry-based applications and metabolic research.

Application 1: Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS/MS or GC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS is chemically identical to the analyte but mass-differentiated. **2-Methylpentane-d14** serves this role perfectly when quantifying 2-methylpentane or other hexane isomers.

Causality: Because it co-elutes with the analyte and experiences identical ionization and matrix effects, any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally. The ratio of their signals remains constant, ensuring high precision and accuracy.[9]



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Caption: Use of **2-Methylpentane-d14** as an internal standard.

Application 2: Tracer for Mechanistic and Pharmacokinetic Studies

In drug development and environmental science, deuterated compounds are used as tracers to follow the metabolic fate of a molecule.[10] The C-D bond is stronger than the C-H bond, which can lead to a phenomenon known as the Kinetic Isotope Effect (KIE).

Expertise & Experience: When a C-H bond is broken in the rate-determining step of a metabolic reaction (often oxidation by Cytochrome P450 enzymes), replacing hydrogen with

deuterium can significantly slow down that reaction.[11] This has two major implications for researchers:

- **Metabolic Pathway Elucidation:** By strategically placing deuterium labels on a drug candidate, researchers can identify which positions are most susceptible to metabolism. If deuteration at a specific site slows down the drug's clearance, that site is confirmed as a "soft spot" for metabolic attack.[11]
- **Improving Pharmacokinetic Profiles:** The KIE can be leveraged to create "deuterated drugs." By replacing hydrogens at metabolic hot spots with deuterium, drug developers can reduce the rate of metabolic clearance, potentially leading to a longer drug half-life, lower required doses, and improved safety profiles.[11][12]

While **2-Methylpentane-d14** itself is not a drug, it serves as a model compound and a non-exchangeable tracer for studying the behavior of non-polar, branched-chain alkanes in biological and environmental systems.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **2-Methylpentane-d14** shares the same hazards as its non-deuterated counterpart.

- **GHS Hazard Statements:** Based on the aggregated data for its isotopologue, it is classified as a highly flammable liquid and vapor (H225), may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), and may cause drowsiness or dizziness (H336).[7]

Protocol for Safe Handling:

- **Ventilation:** Always handle in a certified chemical fume hood.
- **Ignition Sources:** Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
- **Personal Protective Equipment (PPE):** Wear nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

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